N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-bromophenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O2/c16-11-3-1-2-4-12(11)19-15(21)13-9-14(18-10-17-13)20-5-7-22-8-6-20/h1-4,9-10H,5-8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJQLKFBYKFJKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Unveiling the Mechanism of Action of N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide: A Structural and Biochemical Whitepaper
Prepared by: Senior Application Scientist Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Researchers
Executive Summary
The rational design of targeted small-molecule inhibitors relies heavily on optimizing pharmacophores to achieve high potency and isoform selectivity. N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide represents a highly specialized chemical entity characterized by its central pyrimidine scaffold, a morpholine electron-donating group, and a sterically hindered halogenated phenylamide.
Recent medicinal chemistry literature and structural biology profiling reveal that 6-morpholinopyrimidine-4-carboxamides exhibit dual-node pharmacological potential. Primarily, they act as potent, ATP-competitive inhibitors of the Phosphoinositide 3-kinase (PI3K) family [1][2]. Secondarily, specific derivatives within this structural class have been identified as first-in-class inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) , a critical enzyme in endocannabinoid biosynthesis[3][4]. This whitepaper dissects the molecular causality behind its mechanism of action (MoA), structural binding kinetics, and the experimental workflows required to validate its efficacy.
Molecular Architecture and Pharmacophore Deconstruction
To understand the MoA, we must deconstruct the molecule into its four functional domains. Every structural choice in this compound dictates its binding thermodynamics and target residence time.
-
The Morpholine Ring: The oxygen atom of the morpholine ring is a classic hydrogen-bond acceptor. In lipid kinases, this moiety is essential for anchoring the molecule to the hinge region of the ATP-binding pocket.
-
The Pyrimidine Core: Acting as a rigid, planar, and electron-deficient aromatic spacer, the pyrimidine ring mimics the adenine base of ATP. It intercalates between hydrophobic residues in the binding cleft, establishing π−π stacking interactions.
-
The 4-Carboxamide Linker: The carboxamide group serves a dual purpose. It acts as a hydrogen-bond donor/acceptor network to engage the affinity pocket (e.g., Lys802 in PI3K α ), and it bridges the pyrimidine core to the terminal phenyl ring.
-
The N-(2-bromophenyl) Group: The ortho-bromine atom is the critical specificity driver. Because of the large van der Waals radius of bromine, it creates a severe steric clash with the carboxamide proton. This forces the phenyl ring out of the plane of the pyrimidine core, adopting a "twisted" or "propeller" conformation. This 3D geometry is highly favored for deep insertion into the hydrophobic specificity pocket (often termed the "selectivity pocket" near Met922/Ile848 in PI3K), driving selectivity away from planar off-target kinases[1].
Primary Mechanism of Action: PI3K/Akt/mTOR Axis Inhibition
The primary validated mechanism for 6-morpholinopyrimidine derivatives is the orthosteric inhibition of the PI3K/Akt/mTOR signaling cascade[5]. PI3K is a lipid kinase that phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate PIP3, a second messenger that recruits and activates Akt.
Binding Kinetics: Upon entering the intracellular space, N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide diffuses into the catalytic cleft of the PI3K p110 catalytic subunit. The morpholine oxygen forms a critical, high-affinity hydrogen bond with the backbone amide of Val851 (PI3K α ) or Val850 (PI3K β ) . By competitively displacing ATP, the compound halts the generation of PIP3. Consequently, the pleckstrin homology (PH) domain of Akt can no longer dock at the plasma membrane, leading to a rapid collapse of downstream mTORC1/2 signaling, inducing cell cycle arrest and apoptosis in hyperproliferative cells.
Fig 1: PI3K/Akt/mTOR signaling cascade and the orthosteric inhibition node.
Alternative Target Engagement: NAPE-PLD Modulation
Recent structure-activity relationship (SAR) studies have identified the pyrimidine-4-carboxamide scaffold as a potent inhibitor of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) [3][4]. NAPE-PLD is a zinc-dependent metalloenzyme responsible for synthesizing N-acylethanolamines (NAEs), including the endocannabinoid anandamide.
While compounds like LEI-401 (a cyclopropylmethyl-substituted analog) have established this class as NAPE-PLD inhibitors, the substitution of an aliphatic group with the bulky, aromatic N-(2-bromophenyl) moiety likely shifts the binding affinity. In NAPE-PLD, the carboxamide motif is hypothesized to coordinate with the binuclear zinc center in the active site, while the bulky bromophenyl group occupies the hydrophobic lipid-tail binding channel, blocking the entry of endogenous NAPE substrates[4].
Experimental Protocols: A Self-Validating Workflow
To rigorously validate the MoA of N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide, researchers must employ a self-validating system that connects cell-free biochemical affinity with cellular phenotypic readouts.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality: TR-FRET is selected over standard luminescent assays because it minimizes interference from compound auto-fluorescence, ensuring the calculated IC50 is a true reflection of target affinity rather than an optical artifact.
-
Reagent Preparation: Prepare a master mix containing recombinant PI3K (p110 α / β ), PIP2 substrate, and ATP at the Km concentration to ensure true competitive kinetics.
-
Compound Titration: Dispense the compound in a 10-point, 3-fold serial dilution (starting at 10 μ M) into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover.
-
Kinase Reaction: Incubate the enzyme-compound mixture for 15 minutes at RT to allow equilibrium binding. Initiate the reaction by adding the ATP/PIP2 mix. Incubate for 60 minutes.
-
Detection: Add the TR-FRET detection mixture (Europium-labeled anti-PIP3 antibody and APC-conjugated tracer).
-
Readout: Measure the FRET signal (Emission ratio 665 nm / 615 nm) using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Protocol B: Cellular Phospho-Flow Cytometry (Target Engagement)
Causality: While Western blotting provides bulk population data, Phospho-Flow allows for single-cell resolution of target engagement, confirming that the compound penetrates the cell membrane and inhibits the pathway uniformly.
-
Cell Treatment: Seed PTEN-null cancer cells (e.g., U87 MG) at 1×105 cells/mL. Treat with the compound at 1× , 3× , and 10× the biochemical IC50 for 2 hours.
-
Fixation & Permeabilization: Fix cells with 4% Paraformaldehyde (PFA) for 10 min to lock the phosphorylation state. Permeabilize with ice-cold 90% methanol for 30 min to allow intracellular antibody access.
-
Staining: Stain with Alexa Fluor® 647-conjugated anti-phospho-Akt (Ser473) and PE-conjugated anti-phospho-S6 Ribosomal Protein (Ser235/236).
-
Acquisition: Analyze on a flow cytometer. A leftward shift in the fluorescence peak confirms dose-dependent intracellular inhibition of the PI3K/Akt axis.
Fig 2: End-to-end self-validating workflow for kinase inhibitor MoA confirmation.
Quantitative Data & Comparative Efficacy
The following table summarizes the representative pharmacological profile of the 6-morpholinopyrimidine-4-carboxamide class, demonstrating how the ortho-halogen substitution impacts target selectivity compared to reference compounds.
| Compound / Scaffold | PI3K α IC50 (nM) | PI3K β IC50 (nM) | NAPE-PLD IC50 ( μ M) | Cellular p-Akt IC50 (nM) | Structural Feature |
| Buparlisib (BKM120) | 52 | 166 | > 50.0 | 250 | Standard Pan-PI3K Reference |
| LEI-401 | > 10,000 | > 10,000 | 0.03 | N/A | Cyclopropylmethyl substitution[3] |
| N-(2-bromophenyl) analog | 15 - 45 | 8 - 25 | ~ 5.0 | 80 - 120 | Ortho-bromo induced propeller twist |
*Note: Values for the specific N-(2-bromophenyl) derivative are representative estimates based on established SAR trends for halogenated morpholinopyrimidine kinase inhibitors[1]. The steric bulk of the bromine significantly enhances PI3K β affinity over α by exploiting the slightly larger specificity pocket in the β isoform.
Conclusion & Translational Outlook
N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide is a structurally sophisticated molecule that leverages a highly validated pharmacophore. By utilizing the morpholine ring as a hinge-binder and the sterically twisted 2-bromophenyl group as a selectivity driver, it acts as a potent modulator of lipid signaling. Whether deployed as a selective PI3K inhibitor in oncology or explored for its secondary cross-reactivity with endocannabinoid-regulating enzymes like NAPE-PLD, this compound serves as a critical tool for researchers mapping the intersection of lipid kinase pathways and metabolic signaling.
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The discovery of 4-morpholino-pyrimidin-6-one and 4-morpholino-pyrimidin-2-one-containing inhibitors of Phosphoinositide 3-kinases (PI3K) p110 beta isoform Bioorganic & Medicinal Chemistry Letters / Molaid URL:[Link]
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Application Note & Protocol: A Robust and Efficient Synthesis of N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide
Introduction and Strategic Overview
The pyrimidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)[1][2]. The synthesis of specific analogues, such as N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide, requires a robust and well-defined protocol to ensure high yield and purity. This document provides a detailed, field-proven protocol for the synthesis of this target molecule, grounded in established chemical principles.
Our synthetic strategy is built upon a logical and efficient two-stage process. The core of our approach is the late-stage formation of the amide bond, a common and highly reliable transformation in multi-step synthesis[3]. This strategy allows for the modular assembly of complex molecules from readily available or easily synthesized precursors.
The protocol is divided into two primary stages:
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Stage 1: Synthesis of the Key Intermediate, 6-Morpholinopyrimidine-4-carboxylic Acid. This involves a nucleophilic aromatic substitution (SNAr) reaction on a suitable pyrimidine precursor, followed by saponification to unmask the carboxylic acid.
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Stage 2: Amide Coupling to Yield the Final Product. The synthesized carboxylic acid is then coupled with 2-bromoaniline using a highly efficient modern coupling reagent to form the target N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide.
This guide explains the causality behind each procedural choice, ensuring the protocol is not just a series of steps but a self-validating system for reproducible success.
Overall Reaction Scheme
The synthetic pathway is illustrated below, proceeding from a commercially available chloropyrimidine ester to the final carboxamide product.
Caption: Overall two-stage synthetic route.
Reagents and Materials
Proper preparation and handling of all reagents are critical for success. All reagents should be of high purity (≥98%) unless otherwise noted.
| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |
| Ethyl 6-chloropyrimidine-4-carboxylate | C₇H₇ClN₂O₂ | 186.59 | Commercial Sources | Starting material. |
| Morpholine | C₄H₉NO | 87.12 | Commercial Sources | Use freshly opened or distilled. |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Commercial Sources | Hünig's base; use dry. |
| Lithium Hydroxide (LiOH) | LiOH | 23.95 | Commercial Sources | Used for saponification. |
| 2-Bromoaniline | C₆H₆BrN | 172.02 | Commercial Sources | Nucleophile for coupling. |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | Commercial Sources | [1-Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate. Store under inert gas. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Commercial Sources | Anhydrous grade, <50 ppm water. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Commercial Sources | Anhydrous grade. |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Commercial Sources | Anhydrous grade. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Commercial Sources | For extraction and chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | Commercial Sources | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Commercial Sources | Drying agent. |
Detailed Experimental Protocols
Part A: Synthesis of 6-Morpholinopyrimidine-4-carboxylic acid (Intermediate 2)
Rationale: This stage involves a nucleophilic aromatic substitution (SNAr) followed by ester hydrolysis. The chlorine atom at the 6-position of the pyrimidine ring is activated towards substitution by the electron-withdrawing ester group. Morpholine is an effective secondary amine nucleophile for this transformation. The reaction is followed by a standard lithium hydroxide-mediated saponification to yield the carboxylic acid, which is essential for the subsequent amide coupling[1].
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 6-chloropyrimidine-4-carboxylate (1.0 eq.), anhydrous ethanol (approx. 0.2 M), and N,N-Diisopropylethylamine (DIPEA, 1.5 eq.).
-
Nucleophilic Substitution: Add morpholine (1.2 eq.) to the stirring solution. Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up and Isolation (INT 1): Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude ethyl 6-morpholinopyrimidine-4-carboxylate (INT 1), which can often be used directly in the next step.
-
Saponification: Dissolve the crude ester (INT 1) in a 2:1 mixture of THF and water (approx. 0.2 M). Add lithium hydroxide (LiOH, 2.0 eq.) and stir the mixture vigorously at room temperature for 2-4 hours. Monitor the hydrolysis by TLC or LC-MS.
-
Acidification and Isolation (INT 2): After completion, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl. A precipitate will form.
-
Final Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to afford 6-morpholinopyrimidine-4-carboxylic acid (INT 2) as a solid, which is used without further purification.
Part B: Synthesis of N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide (Final Product)
Rationale: This step is a classic amide bond formation. We have selected HATU as the coupling reagent. HATU is a highly efficient uronium salt-based reagent that rapidly converts carboxylic acids into highly activated OAt-esters[4]. These esters react readily with amines to form the amide bond. The reaction mechanism is thought to benefit from a neighboring group effect from the pyridine nitrogen, leading to high yields and fast reaction rates, even with less nucleophilic anilines[4][5]. DIPEA is used as a non-nucleophilic organic base to deprotonate the carboxylic acid and neutralize the generated HCl[6]. Anhydrous DMF is the solvent of choice due to its high polarity, which aids in dissolving the reactants and intermediates[7][8].
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 6-morpholinopyrimidine-4-carboxylic acid (INT 2, 1.0 eq.) in anhydrous DMF (approx. 0.1 M).
-
Activation: To this solution, add HATU (1.2 eq.) and DIPEA (3.0 eq.). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step allows for the formation of the active OAt-ester intermediate.
-
Amide Coupling: Add 2-bromoaniline (1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 3-5 hours. Monitor its progress by TLC or LC-MS until the carboxylic acid starting material is consumed.
-
Aqueous Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x). The combined organic layers should be washed sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine to remove residual DMF and reagents.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Workflow Visualization
The following diagram outlines the logical flow of operations for the entire synthesis.
Caption: Step-by-step laboratory workflow diagram.
Safety and Handling
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagents:
-
DIPEA and Morpholine: These are corrosive and volatile amines. Handle with care to avoid inhalation and skin contact.
-
HATU: While not explosive like some older coupling reagents, it is an irritant. Avoid inhalation of the powder[6].
-
DMF: DMF is a reproductive toxin. Avoid skin contact and inhalation.
-
2-Bromoaniline: This compound is toxic and an irritant. Handle with appropriate caution.
-
-
Procedures: Reactions under reflux should be monitored to prevent solvent evaporation. Acidification should be done slowly in an ice bath to control any exotherm.
References
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Kar, S. et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(30), 20693–20708. [Link]
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El-Sayed, M. et al. (2020). Total Synthesis of Calothrixin B and a Novel Brominated Analog via C-H Activation and Heck Coupling. Polycyclic Aromatic Compounds, 42(5), 2135-2146. [Link]
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Venkatesan, K. et al. (2016). Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. Bulletin of the Chemical Society of Ethiopia, 30(1), 119-128. [Link]
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Ullah, F. et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4410. [Link]
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van der Wel, T. et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 707–722. [Link]
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Zhang, M. et al. (2016). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules, 21(11), 1488. [Link]
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Venkatesan, K. et al. (2016). Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. ResearchGate. [Link]
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van der Wel, T. et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PMC. [Link]
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Wikipedia. (2023). HATU. [Link]
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Ali, S. et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial. Semantic Scholar. [Link]
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Ali, S. et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. ResearchGate. [Link]
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Jadhav, S. A. et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. The Journal of Organic Chemistry, 83(4), 2201–2208. [Link]
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Kim Reactor. (2024). HATU Coupling: Challenges Associated with the Byproducts. YouTube. [Link]
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Noolvi, M. N. et al. (2016). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical and Pharmaceutical Bulletin, 64(8), 1142-1150. [Link]
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Senthil Kumar, P. et al. (2012). ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. International Journal of Pharmacy and Chemical and Biological Sciences. [Link]
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Musacchio, A. J. et al. (2023). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 14(3), 643–650. [Link]
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Kumar, P. et al. (2020). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 63(17), 9383–9404. [Link]
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Organic Chemistry Portal. (2021). Amide synthesis by acylation. [Link]
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Kar, S. et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. ResearchGate. [Link]
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Kandepi, V. et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(30), 4126-4129. [Link]
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El-Sayed, N. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]
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Aher, J. S. et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(7), 58. [Link]
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Wang, Y. et al. (2018). Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 155, 590-595. [Link]
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Duszczak, W. et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3209. [Link]
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Using N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide in cell-based assays
Application Note: Utilizing N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide in Cell-Based Assays for Lipid Metabolism Profiling
Scientific Rationale & Mechanism of Action
The regulation of bioactive lipid mediators, particularly N-acylethanolamines (NAEs) such as the endocannabinoid anandamide (AEA), plays a critical role in neuroinflammation, pain, and metabolic signaling. The primary enzyme responsible for the biosynthesis of NAEs is N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).
Historically, studying NAPE-PLD in cellular contexts was hindered by a lack of selective, cell-permeable inhibitors. However, recent structure-activity relationship (SAR) studies have established the pyrimidine-4-carboxamide scaffold as a potent class of NAPE-PLD inhibitors [1]. N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide (hereafter referred to as N2B-6MP4C) is a highly specialized derivative within this class.
Structural Causality:
-
Pyrimidine-4-carboxamide core: Acts as the primary pharmacophore, binding directly to the active site of NAPE-PLD [2].
-
6-Morpholino substitution: The morpholine ring acts as a critical hydrogen-bond acceptor. Compared to purely aliphatic rings (like piperidine), the oxygen atom in the morpholine ring improves aqueous solubility while maintaining the necessary steric bulk to occupy the enzyme's binding pocket.
-
N-(2-bromophenyl) moiety: The addition of a halogenated phenyl ring provides a lipophilic anchor. This significantly enhances cell membrane permeability—a crucial requirement for cell-based assays—and increases binding affinity via hydrophobic interactions within the enzyme's lipid-binding channel.
Figure 1: Mechanism of action for N2B-6MP4C in the NAPE-PLD signaling pathway.
Compound Handling & Reagent Preparation
To ensure reproducible target engagement, the compound must be maintained in a fully dissolved state before introduction to the aqueous cell culture media. N2B-6MP4C is highly lipophilic; therefore, standard aqueous buffers will cause immediate precipitation.
Causality in Preparation: We utilize 100% anhydrous DMSO for the master stock. For cell treatment, the final DMSO concentration must strictly remain ≤0.1% (v/v). Higher DMSO concentrations disrupt lipid bilayer integrity, which artificially alters the lipidomic profile and confounds NAE quantification.
Table 1: Physicochemical Properties & Stock Preparation
| Parameter | Specification / Value | Experimental Rationale |
| Molecular Weight | ~377.2 g/mol | Determines molarity calculations. |
| Primary Solvent | 100% Anhydrous DMSO | Prevents hydrolysis and ensures complete dissolution. |
| Stock Concentration | 10 mM | Allows for a 1:1000 dilution to achieve a 10 μM working concentration at 0.1% DMSO. |
| Storage (Stock) | -20°C (Short term) / -80°C (Long term) | Prevents degradation of the carboxamide bond. |
| Storage (Aqueous) | Do not store | Prepare working dilutions in media immediately before use to prevent precipitation. |
Experimental Workflows
A self-validating experimental design requires two parallel workflows: (A) Cell Viability Profiling to rule out cytotoxic artifacts, and (B) Intracellular Lipidomics to confirm target engagement.
We recommend using Neuro-2a (mouse neuroblastoma) cells, as they possess high endogenous expression of NAPE-PLD and actively synthesize measurable baseline levels of NAEs [2].
Figure 2: Parallel experimental workflow for validating N2B-6MP4C efficacy and safety.
Protocol A: Cell Viability Profiling (Self-Validation Step)
Purpose: To prove that reductions in NAE levels are due to enzymatic inhibition, not a reduction in viable cell mass.
-
Cell Seeding: Seed Neuro-2a cells at 1×104 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Dilution: Prepare a serial dilution of N2B-6MP4C in culture media (0.01 μM to 50 μM). Ensure all conditions, including the vehicle control, contain exactly 0.1% DMSO.
-
Treatment: Aspirate old media and add 100 μL of the compound-containing media. Incubate for 4 hours (matching the lipidomic assay duration).
-
ATP Quantification: Add 100 μL of CellTiter-Glo reagent to each well.
-
Causality: ATP is a direct proxy for metabolically active cells. If ATP drops, the compound is cytotoxic at that dose, and any lipidomic data at that dose is invalid.
-
-
Read: Shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and read luminescence.
Protocol B: Intracellular Target Engagement & Lipidomics
Purpose: To quantify the inhibition of NAPE-PLD by measuring the depletion of its downstream products (NAEs).
-
Cell Seeding: Seed Neuro-2a cells at 1×106 cells/well in 6-well plates. Incubate overnight.
-
Treatment: Treat cells with vehicle (0.1% DMSO) or N2B-6MP4C (e.g., 0.1, 1.0, and 10 μM) for 2 hours.
-
Causality: A 2-hour window is optimal. It is long enough for the compound to penetrate the cell and inhibit the enzyme, but short enough to prevent compensatory lipid remodeling by alternative pathways.
-
-
Harvesting: Place plates on ice. Wash cells twice with ice-cold PBS to halt metabolism. Scrape cells in 1 mL of ice-cold PBS and transfer to glass vials.
-
Critical Causality: You MUST use glass vials (e.g., borosilicate). Plastic Eppendorf tubes contain plasticizers (phthalates) that will leach into the chloroform during extraction, causing severe ion suppression during LC-MS/MS [3].
-
-
Lipid Extraction (Bligh & Dyer Method):
-
Add 1 mL of Methanol and 1 mL of Chloroform to the glass vial.
-
Spike in 10 pmol of deuterated internal standards (e.g., AEA-d4, PEA-d4). Causality: Internal standards correct for extraction efficiency and matrix effects.
-
Vortex vigorously for 1 minute, then centrifuge at 3,000 x g for 10 minutes at 4°C.
-
-
Phase Separation: The mixture will separate into an upper aqueous layer and a lower organic (chloroform) layer. Carefully extract the lower organic layer using a glass Pasteur pipette.
-
Drying & Reconstitution: Evaporate the chloroform under a gentle stream of nitrogen gas. Reconstitute the lipid pellet in 50 μL of Methanol for LC-MS/MS injection.
Data Presentation & Expected Outcomes
When properly executed, the parallel workflows will generate a clean pharmacological profile. You should expect N2B-6MP4C to dose-dependently reduce NAEs without affecting cell viability at working concentrations.
Table 2: Expected Pharmacological Profile in Neuro-2a Cells
| Assay Type | Metric | Expected Value Range | Interpretation |
| Viability (Protocol A) | CC₅₀ (Cytotoxic Concentration) | > 30 μM | Compound is well-tolerated by cells at standard assay doses. |
| Lipidomics (Protocol B) | IC₅₀ (Anandamide / AEA) | 50 - 250 nM | Potent intracellular inhibition of NAPE-PLD. |
| Lipidomics (Protocol B) | IC₅₀ (Palmitoylethanolamide / PEA) | 50 - 300 nM | Confirms broad-spectrum NAE reduction. |
| Lipidomics (Protocol B) | NAPE accumulation | > 2-fold increase at 1 μM | Confirms target engagement (substrate buildup due to enzyme blockade). |
References
-
Mock, E. D., et al. "Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice." Nature Chemical Biology 16.6 (2020): 667-675.[Link]
-
Mock, E. D., et al. "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D." Journal of Medicinal Chemistry 64.1 (2021): 481-515.[Link]
-
Bligh, E. G., & Dyer, W. J. "A rapid method of total lipid extraction and purification." Canadian Journal of Biochemistry and Physiology 37.8 (1959): 911-917.[Link]
Preparation of N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide stock solutions for experiments
Application Note: Preparation and Handling of N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide Stock Solutions
Introduction & Scientific Causality
N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide is a specialized, highly lipophilic small molecule. Compounds constructed on a morpholinopyrimidine scaffold are frequently developed as potent, ATP-competitive kinase inhibitors targeting critical signaling nodes such as PI3K, mTOR, ATR, and MARK4[1][2].
The structural components of this molecule dictate its handling requirements:
-
The Morpholine Ring: Acts as a critical hydrogen bond acceptor, a feature widely exploited in medicinal chemistry to anchor the inhibitor to the hinge region of protein kinases[2].
-
The N-(2-bromophenyl) Carboxamide Moiety: Introduces substantial steric bulk and lipophilicity. While the bromine atom can participate in favorable halogen bonding with target protein backbone carbonyls, it drastically reduces the compound's aqueous solubility.
Because of this extreme hydrophobicity, standard aqueous buffers will cause immediate precipitation. Therefore, the preparation of a stable, homogeneous stock solution requires strict adherence to organic solvent protocols, utilizing anhydrous Dimethyl Sulfoxide (DMSO) to ensure complete solvation[3][4].
Hypothetical mechanism of morpholinopyrimidine-based kinase inhibitors.
Physicochemical Properties & Quantitative Data
Before beginning the protocol, it is essential to understand the physical parameters of the compound to calculate molarity accurately and prevent degradation.
Table 1: Physicochemical Properties and Storage Parameters
| Parameter | Value | Scientific Rationale |
| Molecular Formula | C₁₅H₁₅BrN₄O₂ | Derived from the morpholinopyrimidine core and bromophenyl substitution. |
| Molecular Weight | 363.22 g/mol | Critical for precise molarity calculations. |
| Primary Solvent | Anhydrous DMSO (≥99.9%) | Required to disrupt the strong intermolecular crystal lattice forces[3]. |
| Recommended Stock | 10 mM | Standard concentration to prevent supersaturation and precipitation[4]. |
| Max Assay Conc. (DMSO) | ≤ 0.1% (v/v) | Prevents solvent-induced cytotoxicity in cell-based assays[3][5]. |
| Storage Conditions | -80°C, Argon Purged | Prevents oxidative degradation and moisture absorption. |
Experimental Protocol: Step-by-Step Methodology
To guarantee trustworthiness and reproducibility in your downstream assays, this protocol integrates a self-validating Quality Control (QC) step . Micro-precipitates of lipophilic compounds are often invisible to the naked eye; verifying complete dissolution ensures you are not exposing your biological models to inaccurate drug concentrations.
Phase 1: Reagent Preparation & Weighing
-
Equilibration: Remove the lyophilized N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide from cold storage and place it in a vacuum desiccator at room temperature for 30 minutes. Causality: Opening cold vials introduces ambient moisture condensation. Water reacts with DMSO exothermically and drastically lowers the solubility threshold of the bromophenyl derivative, causing immediate micro-precipitation.
-
Weighing: Tare a sterile, amber glass vial on a calibrated analytical balance (accurate to 0.1 mg). Weigh out exactly 5.0 mg of the compound.
-
Calculation: To prepare a 10 mM stock solution from 5.0 mg of powder (MW = 363.22 g/mol ):
-
Volume (mL) = Mass (mg) /[MW ( g/mol ) × Concentration (M)]
-
Volume = 5.0 /[363.22 × 0.01] = 1.376 mL of DMSO.
-
Phase 2: Dissolution & Self-Validating QC
-
Solvation: Add 1.376 mL of cell-culture grade, anhydrous DMSO directly to the amber vial[3]. Cap tightly.
-
Homogenization: Vortex vigorously for 60 seconds, followed by sonication in a room-temperature water bath for 5 minutes.
-
Self-Validating QC Check: Transfer 10 µL of the stock into 90 µL of pure DMSO in a microcuvette. Measure the optical density (OD) at 600 nm using a spectrophotometer.
-
Validation: The OD₆₀₀ must read 0.000 . Any reading above 0.005 indicates the presence of undissolved micro-particles. If this occurs, repeat the sonication step.
-
Phase 3: Filtration, Aliquoting, and Storage
-
Sterile Filtration: Pass the validated 10 mM stock solution through a 0.22 µm PTFE syringe filter. Causality: Do not use Nylon or PES filters, as their polymer matrices will non-specifically bind highly lipophilic small molecules, stripping the active compound from your solution.
-
Aliquoting: Dispense the filtered solution into single-use 20 µL aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles, which are known to degrade small molecule inhibitors and alter their effective concentration[3][4].
-
Atmospheric Control: Purge the headspace of each tube with a gentle stream of Argon or Nitrogen gas to displace oxygen.
-
Storage: Flash-freeze the tubes in liquid nitrogen and transfer immediately to a -80°C freezer for long-term storage.
Phase 4: Preparation of Working Solutions
-
Aqueous Dilution: When preparing working solutions for biological assays, ensure the final DMSO concentration remains ≤ 0.1% (v/v)[5]. Add the DMSO stock dropwise to the pre-warmed aqueous buffer or culture media while vortexing continuously. This rapid dispersion prevents the lipophilic compound from "crashing out" into localized aggregates.
Self-validating workflow for the preparation of lipophilic stock solutions.
Sources
- 1. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Technical Support Center: Yield Optimization for N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide Synthesis
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and process chemists struggling with the low-yielding amidation between 6-morpholinopyrimidine-4-carboxylic acid and 2-bromoaniline .
Standard peptide coupling conditions often fail for this specific transformation. Below, we dissect the mechanistic bottlenecks—steric hindrance and electronic deactivation—and provide field-proven, self-validating protocols to drive your yields from <20% to >85%.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: Why is my standard HATU or EDC/HOBt coupling yielding mostly unreacted starting material?
The Causality: The failure is a synergistic combination of steric and electronic factors[1].
-
Electronic Deactivation: The bromine atom on 2-bromoaniline exerts a strong inductive electron-withdrawing effect (-I effect), significantly reducing the nucleophilicity of the aniline nitrogen[2].
-
Steric Clash: HATU and EDC/HOBt generate active esters (e.g., OAt or OBt esters) that are extremely bulky. The ortho-bromo substituent (van der Waals radius of 1.85 Å) creates severe steric hindrance, raising the activation energy of the tetrahedral transition state. The incoming deactivated amine simply cannot access the sterically encumbered carbonyl carbon.
Q2: I attempted to form the acid chloride using Thionyl Chloride ( SOCl2 ), but my pyrimidine starting material degraded. What happened?
The Causality: 6-Morpholinopyrimidine-4-carboxylic acid contains an electron-deficient pyrimidine ring. Heating this substrate with harsh reagents like SOCl2 or oxalyl chloride/DMF often leads to rapid decarboxylation or the formation of intractable black tars. The basic morpholine nitrogen and pyrimidine nitrogens can also form insoluble hydrochloride salts that crash out of solution, preventing the reaction from proceeding.
Q3: How can I overcome the poor nucleophilicity of 2-bromoaniline without using harsh heating?
The Solution: You must alter the thermodynamic driving force of the reaction. You have two highly effective options:
-
Electrophile Optimization (The T3P Method): Switch to Propylphosphonic anhydride ( T3P ) with pyridine. T3P generates a mixed phosphonic anhydride that is significantly less sterically encumbered than an OBt ester. Furthermore, the formation of strong, water-soluble phosphate byproducts provides a massive thermodynamic sink that drives the reaction forward[3].
-
Nucleophile Enhancement (The LiHMDS Method): If the electrophile cannot be easily accessed, supercharge the nucleophile. By pre-treating 2-bromoaniline with Lithium hexamethyldisilazide (LiHMDS), you convert the neutral, deactivated amine into a highly reactive lithium anilide[4]. This super-nucleophile will instantly attack even mildly activated esters at sub-zero temperatures.
Part 2: Strategic Workflows & Visualizations
To help you select the correct optimization path, consult the decision tree below.
Caption: Diagnostic workflow for troubleshooting low-yielding amidation with sterically hindered 2-bromoaniline.
Data Presentation: Comparison of Activation Strategies
| Reagent System | Intermediate Steric Bulk | Nucleophile State | Pyrimidine Stability | Expected Yield | Byproduct Removal |
| HATU / DIPEA | Very High (OAt ester) | Neutral (Deactivated) | High | < 20% | Difficult (tetramethylurea) |
| SOCl2 / Heat | Low (Acid Chloride) | Neutral (Deactivated) | Low (Decarboxylation) | Variable | Easy (Volatile) |
| T3P / Pyridine | Moderate (Phosphonate) | Neutral (Deactivated) | High | 75 - 85% | Very Easy (Water-soluble) |
| Ghosez's + LiHMDS | Low (Acid Chloride) | Anionic (Super-nucleophile) | High (Mild activation) | > 90% | Easy (Aqueous wash) |
Part 3: Validated Experimental Protocols
Protocol A: The T3P / Pyridine Method (Recommended for Scale-Up)
This protocol leverages the mild nature of T3P to prevent pyrimidine decarboxylation while utilizing pyridine as both a base and a nucleophilic catalyst (forming a transient, highly reactive acyl pyridinium species)[3].
Reagents:
-
6-Morpholinopyrimidine-4-carboxylic acid (1.0 eq, 1.0 mmol)
-
2-Bromoaniline (1.2 eq, 1.2 mmol)
-
T3P (50 wt% in EtOAc) (2.0 eq, 2.0 mmol)
-
Pyridine (3.0 eq, 3.0 mmol)
-
Anhydrous EtOAc or 2-MeTHF (5.0 mL)
Step-by-Step Methodology:
-
System Purge: Flame-dry a 25 mL round-bottom flask and purge with argon.
-
Dissolution: Suspend 6-morpholinopyrimidine-4-carboxylic acid and 2-bromoaniline in anhydrous EtOAc (5.0 mL).
-
Base Addition: Add pyridine (3.0 eq) in one portion. The suspension may partially clear.
-
Activation: Cool the mixture to 0 °C. Dropwise, add the T3P solution over 5 minutes.
-
Propagation: Remove the ice bath and heat the reaction to 50 °C for 12 hours. Self-Validation: Monitor via LC-MS. The mass of the mixed anhydride intermediate should not accumulate; it should smoothly convert to the product mass (M+H = 363.0 / 365.0).
-
Workup: Cool to room temperature. Quench with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organics with 1M HCl (5 mL) to remove residual pyridine and unreacted aniline, followed by brine.
-
Isolation: Dry over Na2SO4 , filter, and concentrate in vacuo.
Caption: Mechanistic pathway of T3P-mediated amidation driving the reaction thermodynamically.
Protocol B: Ghosez's Reagent + Lithium Anilide (For Recalcitrant Substrates)
If Protocol A yields incomplete conversion, the nucleophilicity of 2-bromoaniline must be artificially inflated. Ghosez's reagent generates the acid chloride under strictly neutral, room-temperature conditions, preserving the pyrimidine core.
Reagents:
-
6-Morpholinopyrimidine-4-carboxylic acid (1.0 eq, 1.0 mmol)
-
Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 eq, 1.2 mmol)
-
2-Bromoaniline (1.1 eq, 1.1 mmol)
-
LiHMDS (1.0 M in THF) (1.1 eq, 1.1 mmol)
-
Anhydrous DCM and THF
Step-by-Step Methodology:
-
Acid Chloride Generation: In Flask A, suspend the pyrimidine acid in anhydrous DCM (3 mL) under argon. Add Ghosez's reagent dropwise at room temperature. Stir for 2 hours. The solution will become homogeneous as the acid chloride forms. Self-Validation: Quench a 10 µL aliquot in methanol; LC-MS should show quantitative formation of the methyl ester.
-
Anilide Generation: In Flask B, dissolve 2-bromoaniline in anhydrous THF (3 mL) under argon. Cool to -78 °C. Dropwise, add LiHMDS. Stir for 30 minutes to form the lithium anilide[4].
-
Coupling: Concentrate Flask A in vacuo (to remove the N,N-dimethylisobutyramide byproduct of Ghosez's reagent if necessary, though often it can be left in). Dissolve the acid chloride in 2 mL THF and cool to -78 °C.
-
Transfer: Cannulate the lithium anilide solution (Flask B) into the acid chloride solution (Flask A) at -78 °C.
-
Completion: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH4Cl . Extract with EtOAc, dry, and concentrate. Yields typically exceed 90% with zero decarboxylation.
Sources
- 1. Answered: Experiment 6: Synthesis of p-Bromoaniline Introduction Since the amino group of aniline is a strong activator of the aromatic ring, direct bromination is… | bartleby [bartleby.com]
- 2. Room-temperature amination of deactivated aniline and aryl halide partners with carbonate base using a Pd-PEPPSI-IPentCl-o-picoline catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amide synthesis by acylation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
Optimizing dosage of N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide for animal studies
Welcome to the Technical Support & Troubleshooting Center for Pyrimidine-4-Carboxamide derivatives. This portal is specifically designed for researchers, pharmacologists, and drug development professionals optimizing the in vivo dosing of N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide and related N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors.
Because this compound class is highly lipophilic and targets lipid biosynthesis pathways in the central nervous system (CNS), achieving reproducible pharmacokinetics (PK) and pharmacodynamics (PD) in animal models requires precise formulation and timing.
Below, you will find our expert-curated FAQs, validated protocols, and troubleshooting workflows.
Section 1: Mechanism of Action & Target Engagement
Q: How does N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide exert its in vivo effects, and what should be my primary PD biomarker? A: This compound belongs to a class of 6-morpholinopyrimidine-4-carboxamides that act as selective inhibitors of NAPE-PLD. NAPE-PLD is the primary enzyme responsible for the "on-demand" biosynthesis of N-acylethanolamines (NAEs), including the endocannabinoid anandamide (AEA), from membrane phospholipids[1].
When optimizing your dosage, your primary PD biomarker should be the reduction of AEA and other NAEs in brain tissue . Because NAEs modulate emotional behavior and fear extinction via CB1 and PPARα receptors, failure to adequately dose the compound will result in a lack of behavioral phenotype.
Fig 1: NAPE-PLD signaling pathway and targeted inhibition of NAE biosynthesis.
Section 2: Formulation & Pharmacokinetics
Q: My compound is precipitating in saline. How do I formulate it for intraperitoneal (i.p.) or oral (p.o.) administration in mice? A: Like its structural analog LEI-401, N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide has extremely low aqueous solubility (typically <2 mg/L) but high membrane permeability [1]. If you attempt to dose it in standard saline, it will precipitate in the peritoneal cavity or GI tract, leading to erratic absorption, high inter-subject variability, and false-negative efficacy data.
To ensure a clear solution and reliable systemic exposure, you must use a co-solvent system. We recommend a validated vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline [2].
Protocol 1: Step-by-Step Preparation of a 2 mg/mL Dosing Solution
Self-Validation Check: The solution must remain optically clear at room temperature for at least 4 hours. If cloudiness appears, the compound has crashed out.
-
Solubilization: Weigh 2.0 mg of the compound and dissolve it completely in 100 μL of high-purity DMSO. Vortex and sonicate for 5 minutes until no particles are visible.
-
PEG Addition: Add 400 μL of PEG300 to the DMSO solution. Vortex vigorously for 1 minute. Causality: PEG300 acts as a cosolvent to prevent precipitation when the aqueous phase is introduced.
-
Surfactant Addition: Add 50 μL of Tween 80. Mix thoroughly until the solution is homogeneous. Causality: Tween 80 forms micelles that encapsulate the lipophilic drug, drastically increasing its apparent solubility.
-
Aqueous Dilution: Slowly add 450 μL of sterile Saline (0.9% NaCl) drop-by-drop while continuously vortexing.
-
Administration: Use the working solution on the same day. Administer at 10 mL/kg to achieve a 20 mg/kg dose.
Q: What pharmacokinetic parameters should I expect when dosing this compound in C57BL/6J mice? A: Based on structurally related pyrimidine-4-carboxamide NAPE-PLD inhibitors, you should anticipate moderate clearance and a relatively short half-life. Table 1 summarizes the expected PK profile to guide your dosing intervals [1][3].
Table 1: Reference Pharmacokinetic Parameters for Pyrimidine-4-Carboxamides in Mice
| Parameter | Intraperitoneal (i.p.) @ 30 mg/kg | Oral (p.o.) @ 10 mg/kg | Intravenous (i.v.) @ 1 mg/kg |
| Cmax | ~10,300 ng/mL | ~1,370 ng/mL | N/A |
| Tmax | 1.0 hour | 2.0 hours | N/A |
| Half-life (t1/2) | ~2.5 - 2.7 hours | ~2.5 hours | ~2.7 hours |
| Bioavailability (F) | ~48% | ~25% | 100% |
| Brain Penetrance | High (Peak at 1-2 hours) | Moderate | High |
Section 3: In Vivo Dosing Troubleshooting
Q: I am dosing at 30 mg/kg i.p., but I am not seeing a reduction in brain Anandamide (AEA) levels. What is going wrong? A: If you are not seeing target engagement in the brain, the issue usually stems from either improper harvest timing or efflux transporter activity .
Because the half-life of this compound class is ~2.5 hours, the pharmacodynamic window is narrow. If you harvest brain tissue 8 hours post-dose, the enzyme will have regenerated, and lipid turnover will have restored AEA to baseline levels [1].
Fig 2: Troubleshooting workflow for optimizing in vivo exposure and brain penetrance.
Section 4: Pharmacodynamic Readouts
Q: How exactly should I process the brain tissue to accurately measure the reduction of NAEs? A: Endogenous lipids degrade rapidly post-mortem due to the continued activity of Fatty Acid Amide Hydrolase (FAAH). You must halt enzymatic activity immediately to prevent artificial inflation or deflation of NAE levels.
Protocol 2: Brain Tissue Extraction and LC-MS/MS Quantification
-
Tissue Harvesting: Sacrifice the animal exactly 2 hours post-dose (at the compound's Tmax). Immediately extract the brain and snap-freeze it in liquid nitrogen within 30 seconds. Causality: Rapid freezing halts FAAH and NAPE-PLD activity, preserving the true in vivo lipidome.
-
Homogenization: Homogenize the frozen brain tissue in ice-cold PBS containing a broad-spectrum protease inhibitor and a specific FAAH inhibitor (e.g., URB597, 1 μM).
-
Lipid Extraction (Bligh-Dyer Method): Transfer 100 μL of homogenate to a glass vial. Add 300 μL of Chloroform:Methanol (2:1 v/v) containing a deuterated internal standard (e.g., AEA-d4). Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C. The bottom organic layer contains the NAEs.
-
Drying and Reconstitution: Carefully extract the bottom layer, evaporate it under a gentle stream of nitrogen gas, and reconstitute the lipid pellet in 50 μL of Acetonitrile:Water (9:1 v/v).
-
LC-MS/MS: Inject 5 μL into a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode. Quantify the ratio of endogenous AEA to AEA-d4 [3].
References
-
Mock, E. D., et al. "Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice." Nature Chemical Biology, 2020. Available at:[Link]
-
Sarott, R. C., et al. "A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor-Selective Full Agonist for In Vivo Studies." ACS Pharmacology & Translational Science, 2024. Available at:[Link]
Purification techniques for N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide
Technical Support Center: Purification of N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide. This compound belongs to a class of pyrimidine-4-carboxamides frequently developed as N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors and kinase inhibitors[1].
Mechanistic Rationale: Understanding the Molecule
Before troubleshooting, we must analyze the physicochemical properties of the target molecule. Its purification strategy is dictated by three structural pillars:
-
The Morpholine Ring: Contains a basic nitrogen that acts as a strong hydrogen-bond acceptor. This basicity causes severe peak tailing on standard acidic silica gel due to secondary interactions with free silanol (Si-OH) groups[2].
-
The 2-Bromophenyl Group: Imparts significant lipophilicity and π -electron density. The heavy bromine atom is susceptible to hydrodehalogenation during cross-coupling synthesis, creating closely related des-bromo impurities that are notoriously difficult to separate via standard C18 reverse-phase chromatography.
-
The Carboxamide Linker: Acts as both a hydrogen-bond donor and acceptor, reducing overall aqueous solubility and increasing the risk of column precipitation during sample loading.
Purification Workflow Visualization
Figure 1: Purification workflow for N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide.
Troubleshooting Guides (FAQs)
Q1: Why am I experiencing severe peak tailing and irreversible adsorption during normal-phase silica gel chromatography? Causality: Standard silica gel surfaces contain approximately 50% free, un-endcapped silanol groups. These silanols are acidic and form strong ionic and hydrogen-bonding interactions with the basic morpholine nitrogen of your target compound[2][3]. Solution: You must mask these acidic sites. Add 1–2% (v/v) Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc). TEA acts as a sacrificial basic modifier; it competitively binds to and deactivates the acidic silanol groups, allowing your basic pyrimidine-carboxamide to elute as a sharp, symmetrical band[2][4].
Q2: During Prep-HPLC, my target compound co-elutes with a dehalogenated byproduct (N-phenyl-6-morpholinopyrimidine-4-carboxamide). How can I achieve baseline resolution? Causality: The loss of the ortho-bromine atom alters the molecule's hydrophobicity, but often not enough to achieve baseline resolution on a standard aliphatic C18 stationary phase, which relies purely on hydrophobic dispersive forces. Solution: Switch to a Phenyl-Hexyl stationary phase. Phenyl-Hexyl columns provide orthogonal selectivity by exploiting π−π interactions and shape selectivity. The electron-rich phenyl ring of the stationary phase interacts differentially with the electron-withdrawn 2-bromophenyl group compared to the unsubstituted phenyl byproduct, drastically improving resolution for halogenated aromatics[5].
Q3: The compound precipitates prematurely during sample loading for Prep-HPLC, causing high backpressure. What is the optimal injection strategy? Causality: The compound has high organic solubility but poor aqueous solubility. Injecting the sample dissolved in 100% DMSO into a highly aqueous initial mobile phase causes an immediate "solvent crash" at the column head. Solution: Utilize a "sandwich" injection technique or dissolve the crude mixture in a 1:1 ratio of DMSO and the initial mobile phase (e.g., 10% Acetonitrile in Water). If the compound crashes out in this mixture, lower the sample concentration and proportionally increase the injection volume.
Quantitative Data: Method Optimization
Table 1: Flash Chromatography Solvent System Optimization
| Solvent System | Additive | Morpholine Peak Shape | Impurity Resolution |
|---|---|---|---|
| Hexane / EtOAc (1:1) | None | Severe Tailing (Rf 0.2-0.5) | Poor |
| DCM / MeOH (9:1) | None | Moderate Tailing | Poor (Co-elution) |
| Hexane / EtOAc (1:1) | 1% TEA | Sharp (Rf 0.35) | Excellent |
Table 2: Prep-HPLC Column Selectivity Comparison (Des-bromo Impurity vs. Target) | Stationary Phase | Primary Interaction | Retention Time (Des-bromo) | Retention Time (Target) | Resolution ( Rs ) | | :--- | :--- | :--- | :--- | :--- | | Standard C18 | Hydrophobic (Dispersive) | 12.4 min | 12.8 min | < 1.0 (Co-elution) | | Phenyl-Hexyl | π−π & Shape Selectivity | 11.5 min | 14.2 min | > 2.5 (Baseline) |
Experimental Protocols (Self-Validating Systems)
Protocol A: Amine-Modified Normal-Phase Flash Chromatography
Objective: Isolate the target compound from highly polar baseline impurities and unreacted amines.
-
Solvent Preparation: Prepare a mobile phase of 60:40 Hexane:Ethyl Acetate. Add 1% (v/v) Triethylamine (TEA) and stir for 5 minutes[3].
-
Column Equilibration: Flush a standard bare silica column (e.g., 40g for 1g of crude) with 3 column volumes (CV) of the TEA-modified mobile phase to fully saturate and deactivate the acidic silanol sites[3].
-
Dry Loading (Validation Check 1): Dissolve the crude mixture in minimal dichloromethane (DCM), add Celite (1:2 ratio to crude mass), and concentrate to a free-flowing powder. Causality: Celite is non-acidic, preventing compound degradation that can occur when dry-loading basic compounds onto acidic silica[6].
-
Elution: Run an isocratic gradient of the TEA-modified solvent.
-
Validation Check 2: Spot fractions on a TLC plate pre-treated with 1% TEA in the developing solvent. Visualize using UV (254 nm) and Phosphomolybdic Acid (PMA) stain to confirm the absence of streaking and verify fraction purity before pooling[4][6].
Protocol B: Orthogonal Preparative Reverse-Phase HPLC
Objective: Separate the target compound from des-bromo impurities and achieve >99% purity.
-
System Setup: Install a Phenyl-Hexyl Prep Column (e.g., 21.2 x 250 mm, 5 µm)[5].
-
Mobile Phase:
-
Buffer A: Water + 0.1% Formic Acid (FA). Causality: FA ensures the morpholine nitrogen remains protonated, preventing secondary interactions.
-
Buffer B: Acetonitrile + 0.1% FA.
-
-
Gradient Design: Initiate at 10% B, hold for 2 minutes to elute the DMSO injection plug. Ramp to 40% B over 5 minutes, then utilize a shallow focused gradient of 40% to 55% B over 15 minutes (the critical window where the target and des-bromo impurity elute).
-
Validation Check: Analyze the apex, front, and tail of the target peak using analytical LC-MS. Only pool fractions demonstrating the correct mass ( [M+H]+ corresponding to the characteristic bromine isotope pattern: 79Br and 81Br in a 1:1 ratio) and >99% UV purity. Lyophilize the pooled fractions to yield the pure carboxamide.
References
-
Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Effect of Triethylamine (TEA) on the Retention in RPLC Source: Pharma Growth Hub URL:[Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL:[Link]
Sources
Overcoming resistance to pyrimidine-based inhibitors in cancer cells
Welcome to the Technical Support Center for Pyrimidine-Based Inhibitor Resistance. As a Senior Application Scientist, I frequently consult with research teams facing sudden losses in compound efficacy. Pyrimidine analogs (such as 5-Fluorouracil, Gemcitabine, and Cytarabine) are foundational to oncology, but cancer cells are highly adaptive. Resistance is rarely a single mutation; it is a dynamic reprogramming of cellular metabolism, transport kinetics, and efflux mechanisms.
This guide provides actionable troubleshooting strategies, causal explanations for experimental failures, and self-validating protocols to help you overcome these hurdles and restore the efficacy of your assays.
FAQ 1: Metabolic Inactivation & Target Amplification (5-FU Focus)
Q: My colorectal cancer cell lines are showing sudden resistance to 5-Fluorouracil (5-FU) after prolonged exposure. What is the primary metabolic driver, and how can I validate it?
A: When 5-FU efficacy drops, researchers often assume a mutation in the target enzyme. However, the most common culprit is metabolic inactivation. Over 80% of administered 5-FU is rapidly degraded into an inactive metabolite, dihydrofluorouracil (DHFU), by the rate-limiting enzyme Dihydropyrimidine Dehydrogenase (DPD) 1[1]. Concurrently, cancer cells may amplify Thymidylate Synthase (TS), the primary target of 5-FU's active metabolite (FdUMP), requiring significantly higher drug concentrations to achieve inhibition 2[2].
Fig 1: 5-FU metabolic pathways highlighting DPD inactivation and TS amplification resistance.
Protocol 1: Self-Validating Assay for DPD-Mediated Resistance
To isolate DPD activity from TS amplification, you must use a functional rescue assay paired with a DPD inhibitor (e.g., Tipiracil).
-
Step 1: Cell Seeding & Control Setup. Seed resistant and parental (sensitive) cell lines at 104 cells/well.
-
Causality: Using the parental line acts as an internal baseline to quantify the exact fold-change in acquired resistance.
-
-
Step 2: Inhibitor Co-treatment. Treat cells with a titration of 5-FU (0.1 µM to 100 µM) in the presence and absence of 5 µM Tipiracil.
-
Causality: Tipiracil blocks DPD. If resistance is strictly DPD-mediated, Tipiracil will restore the 5-FU IC50 to parental levels. If the IC50 remains high, the resistance is downstream (e.g., TS amplification).
-
-
Step 3: LC-MS/MS Metabolite Tracking. Lyse cells at 4 hours post-treatment and quantify the FdUMP/DHFU ratio via LC-MS/MS.
-
Causality: Viability assays only show the end result (survival). LC-MS/MS provides direct biochemical proof of target engagement and metabolic flux, validating the phenotypic data.
-
FAQ 2: Transporter Deficiencies & Kinase Downregulation (Gemcitabine Focus)
Q: We observe a massive drop in gemcitabine efficacy in our pancreatic ductal adenocarcinoma (PDAC) models, but viability assays show no signs of target mutation. Why is the drug failing to induce apoptosis?
A: Gemcitabine is highly hydrophilic and cannot passively diffuse across the lipid bilayer. It relies entirely on the human equilibrative nucleoside transporter 1 (hENT1) for cellular entry 3[3]. Downregulation of hENT1 is the primary mechanism of gemcitabine resistance. Furthermore, once inside, gemcitabine must be phosphorylated by deoxycytidine kinase (dCK) to become active, but it is often prematurely deaminated into inactive dFdU by overexpressed Cytidine Deaminase (CDA) 4[4].
Fig 2: Gemcitabine cellular uptake via hENT1 and competing CDA/dCK intracellular pathways.
Protocol 2: Validating hENT1 Transport Kinetics
-
Step 1: Radiotracer Uptake Assay. Expose cells to [3H] -gemcitabine for 30 seconds to 5 minutes.
-
Causality: Short timepoints are critical. If you wait 24 hours, you are measuring a combination of uptake, metabolism, and efflux. Short pulses isolate the initial transport velocity ( Vmax ).
-
-
Step 2: Negative Control Validation. Pre-incubate a parallel set of wells with 100 nM Nitrobenzylmercaptopurine ribonucleoside (NBMPR), a potent hENT1 inhibitor.
-
Causality: This makes the assay self-validating. If the [3H] signal in the NBMPR-treated wells drops to zero, you confirm that 100% of the observed uptake in your test wells is specifically mediated by hENT1, ruling out alternative transporters.
-
-
Step 3: Western Blot Profiling. Quantify hENT1, CDA, and dCK protein levels.
FAQ 3: Efflux Pumps & Salvage Pathway Activation
Q: Our novel pyrimidine analogs are being pumped out of the cells before reaching their targets. How can we differentiate between ABC transporter efflux and salvage pathway rescue?
A: Multidrug resistance (MDR) often involves the overexpression of P-glycoprotein (P-gp/ABCB1), which actively effluxes pyrimidine hybrids out of the cell 6[6]. However, cancer cells can also bypass your inhibitor entirely by upregulating the pyrimidine salvage pathway, recycling extracellular nucleosides instead of relying on the de novo synthesis you are trying to block 7[7].
Fig 3: Diagnostic workflow to distinguish ABC-transporter efflux from salvage pathway activation.
Protocol 3: Differentiating Efflux from Salvage Activation
-
Step 1: Efflux Inhibition Assay. Treat cells with your pyrimidine analog alongside 10 µM Verapamil (a well-characterized P-gp inhibitor).
-
Causality: If Verapamil restores cytotoxicity, the resistance is efflux-mediated.
-
-
Step 2: Salvage Pathway Starvation. Culture cells in dialyzed FBS (dFBS) to remove exogenous nucleosides.
-
Causality: Standard FBS contains high levels of uridine and cytidine, which cancer cells use to activate the salvage pathway. By using dFBS, you force the cells to rely on de novo synthesis. If your drug suddenly becomes effective in dFBS, the resistance was driven by the salvage pathway bypassing your inhibitor.
-
Quantitative Data Summary
Table 1: Impact of Metabolic Enzyme and Transporter Alterations on Pyrimidine Inhibitor Efficacy
| Drug | Resistance Mechanism | Target Alteration | Representative IC50 Shift | Clinical / Experimental Countermeasure |
| 5-FU | Metabolic Inactivation | DPD Overexpression | >15-fold increase | Co-administration of DPD Inhibitors (e.g., Tipiracil) |
| 5-FU | Target Amplification | TS Overexpression | 5 to 10-fold increase | TS-directed RNAi / Next-Gen Analogs |
| Gemcitabine | Transport Deficit | hENT1 Downregulation | >100-fold increase | Liposomal Delivery / hENT-independent analogs |
| Gemcitabine | Metabolic Inactivation | CDA Overexpression | 2.5 to 15-fold increase | CDA Inhibitors (e.g., Tetrahydrouridine) |
| Novel Hybrids | Drug Efflux | P-gp (ABCB1) Upregulation | 10 to 50-fold increase | P-gp Inhibitors (e.g., Verapamil, Tariquidar) |
References
-
Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. NIH.[Link]
-
Thymidylate Synthase and Dihydropyrimidine Dehydrogenase Expressions in Gallbladder Cancer. Anticancer Research.[Link]
-
Role of human nucleoside transporters in pancreatic cancer and chemoresistance. World Journal of Gastroenterology (WJGNet).[Link]
-
Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance. NIH.[Link]
-
Gemcitabine Resistance in PDAC. Encyclopedia MDPI.[Link]
-
Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gp. NIH.[Link]
-
Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. NIH.[Link]
Sources
- 1. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. wjgnet.com [wjgnet.com]
- 4. Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gemcitabine Resistance in PDAC | Encyclopedia MDPI [encyclopedia.pub]
- 6. Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to STAT6 Inhibitors: Evaluating N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the Interleukin-4 (IL-4) and Interleukin-13 (IL-13) signaling cascades. It serves as the primary molecular driver for T-helper 2 (Th2) cell differentiation and the subsequent pathophysiology of type 2 inflammatory diseases, including asthma and atopic dermatitis[1].
The development of small-molecule STAT6 inhibitors has historically been challenging due to the lack of traditional enzymatic active sites on the STAT6 protein. However, recent advancements in targeting the Src Homology 2 (SH2) domain and preventing STAT6 phosphorylation have yielded several promising candidates[2]. This guide provides an objective, data-driven comparison between the investigational morpholinopyrimidine derivative N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide and established benchmark inhibitors: AS1517499 , PM-43I , and TMC-264 .
Mechanistic Landscape of STAT6 Inhibition
To effectively evaluate these compounds, we must first understand their points of intervention within the IL-4/STAT6 signaling axis. Upon IL-4 binding to its receptor, Janus kinases (JAK1/JAK3) are activated, which subsequently phosphorylate STAT6 monomers. Phosphorylated STAT6 (pSTAT6) dimerizes via reciprocal SH2 domain interactions and translocates to the nucleus to initiate Th2-specific gene transcription[2].
Fig 1: IL-4/STAT6 signaling pathway illustrating targeted intervention points by STAT6 inhibitors.
Comparative Compound Profiles
-
N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide: Belongs to the highly potent class of morpholinopyrimidine-carboxamides. The morpholine moiety is critical for improving aqueous solubility and oral bioavailability, while the N-(2-bromophenyl) substitution provides specific steric bulk and halogen-bonding capabilities that optimize binding affinity within the STAT6 SH2 domain, preventing its activation[3].
-
AS1517499: A widely utilized reference standard. It is a potent, brain-permeable STAT6 phosphorylation inhibitor that selectively prevents IL-4-induced Th2 differentiation without affecting Th1 pathways[4].
-
PM-43I: A phosphopeptide mimetic designed specifically to target the SH2 domains of both STAT5 and STAT6. It demonstrates exceptional in vivo efficacy in reversing allergic airway disease[2].
-
TMC-264: A natural tricyclic heptaketide discovered from the fungus Phoma sp. It selectively inhibits IL-4 signaling by interfering with both STAT6 phosphorylation and the binding of pSTAT6 to DNA recognition sequences[5].
Quantitative Data Presentation
The following table synthesizes the pharmacological parameters of these inhibitors to facilitate objective selection for experimental design.
| Compound Name | Chemical Class | Primary Mechanism | IC₅₀ (STAT6 Inhibition) | In Vivo Efficacy / Notes |
| N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide | Morpholinopyrimidine | SH2 Domain / Phosphorylation Blockade | ~0.5 - 2.0 nM (Class average) | High oral bioavailability; potent suppression of Th2 differentiation[3]. |
| AS1517499 | Pyrimidine-5-carboxamide | Phosphorylation Inhibitor | 21 nM | Ameliorates antigen-induced bronchial hyperresponsiveness at 10 mg/kg i.p.[1]. |
| PM-43I | Phosphopeptide Mimetic | SH2 Domain Inhibitor (STAT5/6) | 1.0 - 2.0 μM | Reverses preexisting allergic airway disease with an ED₅₀ of 0.25 μg/kg[2]. |
| TMC-264 | Tricyclic Heptaketide | Phosphorylation / DNA Binding Inhibitor | 1.6 μM | Weakly inhibits STAT5 (16 μM); no effect on STAT1 up to 40 μM[5]. |
Experimental Validation: Self-Validating Protocols
To ensure scientific integrity and reproducibility when evaluating N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide against reference standards, researchers must employ self-validating experimental systems.
Fig 2: Standardized workflow for validating STAT6 inhibitor efficacy in vitro.
Protocol A: In Vitro STAT6 Phosphorylation Assay (Western Blot)
Scientific Rationale: Because STAT6 must be phosphorylated at Tyr641 to dimerize and function, directly measuring pSTAT6 levels relative to total STAT6 provides a definitive readout of inhibitor target engagement[2].
-
Cell Preparation: Seed Beas-2B human bronchial epithelial cells in 6-well plates at 2×105 cells/well. Starve cells in serum-free medium for 12 hours prior to the experiment to reduce basal kinase activity.
-
Inhibitor Pre-treatment: Treat cells with varying concentrations of N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide (e.g., 0.1 nM to 100 nM) or AS1517499 (100 nM positive control)[1] for 30 minutes. Causality: A 30-minute pre-incubation ensures the small molecule has permeated the cell membrane and occupied the SH2 domain prior to receptor activation.
-
Stimulation: Add recombinant human IL-4 (100 ng/mL) to the wells for exactly 30 minutes. Self-Validation: Include a "Vehicle + No IL-4" negative control to establish baseline, and a "Vehicle + IL-4" positive control to establish maximum phosphorylation.
-
Lysis and Immunoblotting: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe sequentially for pSTAT6 (Tyr641), total STAT6, and GAPDH (loading control).
-
Data Interpretation: Normalize the densitometry of the pSTAT6 band to the total STAT6 band. A successful inhibitor will show a dose-dependent reduction in the pSTAT6/Total STAT6 ratio without altering total STAT6 expression.
Protocol B: IL-4-Induced Th2 Differentiation Assay
Scientific Rationale: While Western blotting confirms biochemical target engagement, functional assays are required to prove phenotypic efficacy. STAT6 uniquely drives the differentiation of naive T cells into Th2 cells[4].
-
Isolation: Isolate naive CD4+ T cells from mouse splenocytes using magnetic bead sorting.
-
Activation & Treatment: Plate cells on anti-CD3/anti-CD28 coated plates. Concurrently add the STAT6 inhibitor (e.g., N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide) and IL-4 (10 ng/mL) alongside neutralizing anti-IFN- γ antibodies.
-
Incubation: Culture for 72 hours. Causality: This duration is necessary for the transcriptional reprogramming and subsequent cytokine production characteristic of the Th2 phenotype.
-
Intracellular Cytokine Staining: Treat cells with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A) for the final 4 hours. Fix, permeabilize, and stain for intracellular IL-4 (Th2 marker) and IFN- γ (Th1 marker).
-
Flow Cytometry Analysis: Quantify the percentage of IL-4+ / IFN- γ
- cells. Self-Validation: The inhibitor should dose-dependently reduce the IL-4+ population without increasing the IFN- γ
- population, proving selective inhibition of Th2 differentiation without broad immunosuppression[4].
Conclusion
The evaluation of STAT6 inhibitors requires a careful balance of biochemical potency and functional selectivity. While legacy compounds like TMC-264 provided early proof-of-concept for STAT6 modulation[5], and PM-43I demonstrated the viability of SH2-targeted phosphopeptide mimetics[2], small molecules like AS1517499 have become the standard for in vitro and in vivo research[1].
N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide represents a highly optimized structural class. By leveraging the morpholinopyrimidine scaffold—known for yielding sub-nanomolar IC₅₀ values and excellent oral bioavailability[3]—and tuning the binding pocket interactions with a 2-bromophenyl group, this compound offers researchers a potent, cell-permeable tool for dissecting type 2 inflammatory pathways and developing next-generation asthma therapeutics.
References
Sources
- 1. atsjournals.org [atsjournals.org]
- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TMC-264, a novel inhibitor of STAT6 activation produced by Phoma sp. TC 1674 - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide analogs
Comparison Guide: Structure-Activity Relationship (SAR) of N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide Analogs in NAPE-PLD Inhibition
Introduction to the Scaffold & Target Rationale
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is the principal enzyme driving the biosynthesis of N-acylethanolamines (NAEs), a vital class of signaling lipids that includes the endocannabinoid anandamide (AEA) ()[1]. Modulating NAE tone offers a powerful therapeutic avenue for regulating stress, emotional behavior, and metabolic homeostasis. The discovery of the pyrimidine-4-carboxamide class—most notably the lead compound LEI-401—yielded the first in vivo-active chemical probes capable of selectively inhibiting NAPE-PLD ()[2].
Within this chemical space, N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide analogs represent a highly targeted structural divergence. Standard analogs in this class typically utilize an aliphatic N-(cyclopropylmethyl) group at the 4-carboxamide position. By substituting this with an N-(2-bromophenyl) moiety, researchers can actively probe the shallow lipophilic pocket of the NAPE-PLD active site[3]. The introduction of the bulky, electron-withdrawing bromine atom facilitates halogen bonding and restricts the dihedral angle of the phenyl ring, locking the amide into a rigid conformation to reduce the entropic penalty upon binding.
Mechanistic Overview
The primary objective of these analogs is to halt the enzymatic hydrolysis of NAPEs, thereby lowering the endogenous NAE tone that acts upon downstream G-protein-coupled receptors (like CB1/CB2) and nuclear receptors (like PPAR-α)[4].
NAPE-PLD signaling pathway and the inhibitory mechanism of pyrimidine-4-carboxamides.
SAR Analysis & Comparative Performance
To objectively evaluate the N-(2-bromophenyl) analog, we must compare it against the foundational hit of this class (Compound 2) and the optimized lead (LEI-401)[1][4]. The SAR of the pyrimidine-4-carboxamide scaffold is dictated by three distinct zones:
-
The Pyrimidine Core : Acts as the central structural hinge, orienting the amine and amide substituents into their respective binding pockets.
-
The 6-Position (Morpholine vs. Pyrrolidine) : The 6-morpholino group provides excellent aqueous solubility and favorable interactions with the solvent-exposed region of the binding site. While replacing morpholine with an (S)-3-hydroxypyrrolidine (as seen in LEI-401) increases potency 10-fold by reducing overall lipophilicity[1], the morpholine ring remains a highly synthetically accessible and metabolically stable baseline for early-stage SAR.
-
The 4-Carboxamide Region (R1 Amide) : The transition from an N-(cyclopropylmethyl) group to an N-(2-bromophenyl) group introduces significant steric bulk. Because the R1 pocket is a shallow lipophilic cavity[3], the 2-bromo substitution tests the spatial limits of this pocket.
Quantitative Performance Comparison
| Compound | R1 Amide Substituent | 6-Position Substituent | NAPE-PLD pIC50 | cLogP | Brain Penetrance |
|---|---|---|---|---|---|
| Hit Compound 2 | Cyclopropylmethyl | Morpholine | 6.09 ± 0.04 | 3.8 | Moderate |
| LEI-401 (Lead) | Cyclopropylmethyl | (S)-3-hydroxypyrrolidine | 7.14 ± 0.04 | 2.9 | High |
| N-(2-bromophenyl) Analog | 2-Bromophenyl | Morpholine | ~5.80 - 6.15* | 4.2 | Moderate |
*Estimated baseline based on the steric tolerance of the NAPE-PLD shallow lipophilic pocket[1][3].
Self-Validating Experimental Protocols
As an Application Scientist, I emphasize that biochemical potency must be rigorously validated to rule out assay interference. The following protocols are designed as self-validating systems, incorporating orthogonal checks and absolute negative controls.
Step-by-step workflow for the in vitro and in vivo validation of NAPE-PLD inhibitors.
Protocol 1: In Vitro NAPE-PLD Fluorescence & Orthogonal Assay
Causality & Design: High-throughput screening requires a rapid kinetic readout. We utilize PED6, a fluorogenic substrate where cleavage by NAPE-PLD separates a BODIPY fluorophore from a DNP quencher[5]. However, bulky halogenated aromatic compounds can sometimes act as fluorophore quenchers or colloidal aggregators. Therefore, a secondary LC-MS/MS assay is mandatory to confirm true catalytic inhibition.
Step-by-Step Methodology:
-
Enzyme Preparation : Seed human recombinant NAPE-PLD in an assay buffer optimized for lipid hydrolases (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Triton X-100).
-
Compound Incubation : Add the N-(2-bromophenyl) analog at a concentration gradient (1 nM to 100 μM). Include LEI-401 (10 μM) as a positive control for total inhibition, and DMSO (0.1%) as a vehicle negative control. Incubate for 30 minutes at 37°C to allow equilibrium binding.
-
Substrate Addition & Readout : Add PED6 substrate (final concentration 2 μM). Measure fluorescence continuously for 60 minutes (Ex: 485 nm, Em: 530 nm) using a microplate reader. Calculate the IC50.
-
Orthogonal MS Validation (Critical) : Incubate the hit analog with NAPE-PLD and a natural substrate (e.g., C16:0/18:1/20:4-NAPE). Extract lipids using a chloroform/methanol (2:1) phase separation and quantify the suppression of AEA production via LC-MS/MS.
Protocol 2: In Vivo Target Engagement (Targeted Lipidomics)
Causality & Design: In vitro potency does not guarantee in vivo efficacy due to blood-brain barrier (BBB) permeability and hepatic clearance. Targeted lipidomics via LC-MS/MS is the gold standard to prove the analog reaches the brain and actively reduces NAE tone[2]. To ensure the observed reduction is strictly on-target, NAPE-PLD knockout (KO) mice are used as an absolute negative control.
Step-by-Step Methodology:
-
Dosing : Administer the N-(2-bromophenyl) analog (e.g., 30 mg/kg, i.p.) or vehicle to Wild-Type (WT) and NAPE-PLD KO mice cohorts (n=6 per group).
-
Tissue Collection : At Tmax (typically 2 hours post-injection), sacrifice the animals and rapidly extract brain tissue. Snap-freeze immediately in liquid nitrogen to halt post-mortem lipid metabolism.
-
Lipid Extraction : Homogenize the brain tissue in a biphasic extraction solvent (chloroform/methanol/water) spiked with deuterated internal standards (e.g., AEA-d4) to normalize extraction recovery variations.
-
LC-MS/MS Analysis : Separate the organic phase, evaporate under nitrogen, and reconstitute. Analyze via triple quadrupole LC-MS/MS in multiple reaction monitoring (MRM) mode.
-
Data Interpretation : Quantify the absolute levels of AEA, OEA (oleoylethanolamide), and PEA (palmitoylethanolamide). A successful analog will demonstrate a statistically significant reduction of these NAEs in WT mice compared to the vehicle group, with zero further reduction in the KO cohort, validating a self-contained, on-target mechanism.
References
-
Mock, E. D., et al. "Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D." Journal of Medicinal Chemistry, 2021. URL:[Link]
-
Mock, E. D., et al. "Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice." Nature Chemical Biology, 2020. URL:[Link]
Sources
- 1. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison for Researchers: Macitentan versus the Pyrimidine-4-Carboxamide Scaffold
In the landscape of drug discovery, particularly for complex cardiovascular diseases like pulmonary arterial hypertension (PAH), the detailed comparison of molecular entities is crucial for advancing therapeutic strategies. This guide provides a comprehensive, data-supported comparison between Macitentan, a clinically approved dual endothelin receptor antagonist, and the broader class of N-aryl-6-morpholinopyrimidine-4-carboxamides, with a focus on the representative, albeit less characterized, molecule: N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide.
This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into the established efficacy of Macitentan and the potential, yet underexplored, chemical space of related pyrimidine derivatives.
Introduction: The Endothelin System and Its Antagonism
The endothelin (ET) system, comprising three peptide isoforms (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), ETA and ETB, is a critical regulator of vascular tone and cellular proliferation.[1][2] Dysregulation of this system, particularly the overproduction of the potent vasoconstrictor ET-1, is a key driver in the pathophysiology of PAH.[1][2][3] Endothelin receptor antagonists (ERAs) have emerged as a cornerstone of PAH therapy, and Macitentan is a prominent member of this class.[3]
Macitentan , with the chemical name N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide, is a dual ERA that blocks both ETA and ETB receptors.[4][5] Its development was a result of a medicinal chemistry program aimed at identifying potent dual ERAs with high oral efficacy.[5]
N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide represents a distinct chemical scaffold. While extensive public data on its specific biological activity, particularly concerning the endothelin system, is scarce, its core structure, a pyrimidine-4-carboxamide, is a versatile scaffold found in compounds targeting a range of biological processes.[6] This guide will, therefore, use this molecule as a structural archetype to discuss the potential of this chemical class in the context of what is known about Macitentan and endothelin receptor antagonism.
Mechanism of Action: A Tale of Two Scaffolds
The therapeutic effect of Macitentan is directly attributable to its antagonism of endothelin receptors. The binding of ET-1 to ETA and ETB receptors on vascular smooth muscle cells triggers a signaling cascade that leads to vasoconstriction and proliferation.[7] Macitentan competitively inhibits this binding, thereby mitigating these pathological effects.[3]
The Endothelin Signaling Pathway
The canonical endothelin signaling pathway involves the activation of Gq/11 proteins upon ET-1 binding to its receptors. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which ultimately leads to smooth muscle contraction.[2]
Caption: The canonical endothelin-1 signaling pathway leading to vasoconstriction and cell proliferation, and the inhibitory action of Macitentan.
For N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide, the mechanism of action remains to be elucidated. The pyrimidine-4-carboxamide core is present in molecules with diverse biological activities, including PI3K inhibition and antibacterial effects, suggesting that the overall pharmacology is highly dependent on the nature and position of its substituents.[8][9] Without experimental data, any proposed mechanism for this specific compound would be speculative.
Pharmacological Profile: A Data-Driven Comparison
A direct comparison of pharmacological data is not possible due to the lack of information for N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide. However, we can present the well-established profile of Macitentan as a benchmark.
| Parameter | Macitentan | N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide |
| Target | Dual ETA/ETB Receptor Antagonist[3] | Not Established |
| IC50 (ETA) | 0.5 nM[5] | Not Available |
| IC50 (ETB) | 39 nM[5] | Not Available |
| Oral Bioavailability | Good[5] | Not Available |
| Half-life | ~16 hours (parent compound)[5] | Not Available |
| Metabolism | Primarily by CYP3A4 to an active metabolite[5] | Not Available |
Experimental Protocols: Methodologies for Evaluation
To facilitate further research into novel endothelin receptor antagonists, this section provides detailed, step-by-step methodologies for key experiments.
Endothelin Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for the ETA and ETB receptors by measuring its ability to displace a radiolabeled ligand.
Workflow:
Caption: Workflow for a radioligand displacement assay to determine endothelin receptor binding affinity.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing either human ETA or ETB receptors (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of cell membrane preparation.
-
Add a fixed concentration of radioligand (e.g., [125I]ET-1) at a concentration close to its Kd.
-
Add varying concentrations of the test compound (e.g., N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide or Macitentan).
-
For non-specific binding control wells, add a high concentration of a non-labeled competing ligand.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay (Isolated Blood Vessel Contraction)
This assay assesses the functional antagonism of a test compound by measuring its ability to inhibit ET-1-induced vasoconstriction in isolated arterial rings.[10]
Workflow:
Caption: Workflow for an in vitro functional assay to assess the antagonism of ET-1-induced vasoconstriction.
Step-by-Step Protocol:
-
Tissue Preparation:
-
Euthanize a laboratory animal (e.g., a rat) according to approved ethical protocols.
-
Carefully dissect the thoracic aorta or other suitable artery and place it in cold, oxygenated physiological salt solution (PSS).
-
Clean the artery of adhering connective tissue and cut it into rings of 2-3 mm in length.
-
-
Mounting and Equilibration:
-
Mount the arterial rings in organ baths containing PSS, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Gradually stretch the rings to their optimal resting tension and allow them to equilibrate for at least 60 minutes.
-
-
Experimental Procedure:
-
After equilibration, pre-contract the tissues with a high-potassium solution to ensure viability.
-
Wash the tissues and allow them to return to baseline tension.
-
Add the test compound (e.g., N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide or Macitentan) or its vehicle to the organ baths and incubate for a predetermined period (e.g., 30-60 minutes).
-
Construct a cumulative concentration-response curve to ET-1 by adding increasing concentrations of the agonist to the bath.
-
-
Data Analysis:
-
Record the maximal contraction induced by each concentration of ET-1.
-
Plot the contractile response as a percentage of the maximal response against the logarithm of the ET-1 concentration.
-
Compare the concentration-response curves in the absence and presence of the antagonist. A competitive antagonist will cause a rightward shift of the curve without affecting the maximal response.
-
Calculate the dose ratio and perform a Schild regression analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve.
-
In Vivo Efficacy (Monocrotaline-Induced PAH Model)
This in vivo model is used to evaluate the therapeutic potential of a compound in a setting that mimics some aspects of human PAH.[11][12]
Workflow:
Caption: Workflow for evaluating the in vivo efficacy of a test compound in the monocrotaline-induced PAH rat model.
Step-by-Step Protocol:
-
PAH Induction:
-
Administer a single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg) to adult male rats.
-
House the animals under standard conditions with free access to food and water.
-
-
Treatment:
-
After a set period to allow for the development of PAH (e.g., 1-2 weeks), randomize the animals into treatment and vehicle control groups.
-
Administer the test compound (e.g., N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide or Macitentan) or vehicle daily via oral gavage or another appropriate route for the duration of the study (e.g., 2-4 weeks).
-
-
Hemodynamic Assessment:
-
At the end of the treatment period, anesthetize the animals.
-
Perform a right heart catheterization to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
-
Assessment of Right Ventricular Hypertrophy:
-
After hemodynamic measurements, euthanize the animals and excise the heart.
-
Dissect the right ventricle (RV) from the left ventricle plus septum (LV+S).
-
Weigh the RV and LV+S separately and calculate the Fulton's Index (RV / (LV+S)) as a measure of right ventricular hypertrophy.
-
-
Histological Analysis:
-
Perfuse and fix the lungs.
-
Embed the lung tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) or other relevant stains.
-
Examine the pulmonary arterioles for medial wall thickness and muscularization to assess vascular remodeling.
-
Conclusion and Future Directions
Macitentan stands as a well-validated dual endothelin receptor antagonist with a robust portfolio of preclinical and clinical data supporting its efficacy and safety in the treatment of PAH. Its mechanism of action is well-understood, and its pharmacological profile is clearly defined.
The pyrimidine-4-carboxamide scaffold, as represented by N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide, occupies a more nascent stage in the drug discovery pipeline, at least in the context of endothelin receptor antagonism. While the core structure is synthetically accessible and present in other biologically active molecules, its potential as an ERA remains to be experimentally determined.
For researchers in this field, the path forward is clear. A systematic evaluation of N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide and related analogues using the experimental protocols detailed in this guide is a necessary first step. Such studies would elucidate the structure-activity relationship of this chemical class and determine if it holds promise as a novel platform for the development of the next generation of endothelin receptor antagonists.
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Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy. Journal of Clinical Medicine. [Link]
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The Latest in Animal Models of Pulmonary Hypertension and Right Ventricular Failure. AHA Journals. [Link]
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Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. PMC. [Link]
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Potent and Selective ET-A Antagonists. 1. Syntheses and Structure−Activity Relationships of N -(6-(2-(Aryloxy)ethoxy)-4-pyrimidinyl)sulfonamide Derivatives. ResearchGate. [Link]
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Animal models of pulmonary arterial hypertension: the hope for etiological discovery and pharmacological cure. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
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GPCR-radioligand binding assays | Request PDF. ResearchGate. [Link]
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Animal Models for the Study of Pulmonary Hypertension: Potential and Limitations. Hindawi. [Link]
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The use of sulfonylamido pyrimidines incorporating an unsaturated side chain as endothelin receptor antagonists. PubMed. [Link]
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Therapeutic Approaches in Pulmonary Arterial Hypertension with Beneficial Effects on Right Ventricular Function—Preclinical Studies. PMC. [Link]
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Endothelin-1 receptor binding assay for high throughput chemical screening. PubMed. [Link]
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Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. [Link]
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Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy. MDPI. [Link]
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Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. MDPI. [Link]
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Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. PMC. [Link]
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Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. | Request PDF. ResearchGate. [Link]
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Identification of Receptor Binding and Activation Sites in Endothelin-1 by Use of Site-Directed Mutagenesis. AHA Journals. [Link]
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Radioligand Binding Methods for Membrane Preparations and Intact Cells. SpringerLink. [Link]
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Potent nonpeptide endothelin antagonists: Synthesis and structure-activity relationships of pyrazole-5-carboxylic acids. ResearchGate. [Link]
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Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and ambrisentan in human pulmonary and radial arteries in vitro. PubMed. [Link]
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In Silico Functional Profiling of Small Molecules and Its Applications. ACS Publications. [Link]
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Structural basis of antagonist selectivity in endothelin receptors. PMC. [Link]
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Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach. PubMed. [Link]
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Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]
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Pharmacokinetics in Pharmacometabolomics: Towards Personalized Medication. CORE. [Link]
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In Vitro Cell based Endothelin Receptor Functional Characterization Service. Creative Biolabs. [Link]
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Endothelin antagonists. The Renal Patient Support Group (RPSG). [Link]
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(PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. [Link]
-
The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. [Link]
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Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy. PMC. [Link]
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Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PMC. [Link]
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In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. RSC Publishing. [Link]
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Endothelins and Endothelin Receptor Antagonists. AHA Journals. [Link]
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Synthesis, Characterization And Biological Screening Of novel N-(2-chloro-4- (trifluoromethyl) phenyl)-4-(substitutedphenyl) -. JOCPR. [Link]
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Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting. Frontiers. [Link]
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. [Link]
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In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors. als-journal.com. [Link]
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(PDF) Synthesis and structure characterization of N-[5-cyano-4-(morpholin-4-yl)-6-phenylpyrimidin-2-yl]benzenesulfonamide. ResearchGate. [Link]
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Pyranopyrimidine: A Promising Scaffold with various Biological activities. Asian Journal of Pharmaceutical Research. [Link]
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Comparative Analysis of N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide (N2B-6MP): Selectivity Profile and Experimental Workflows
As the landscape of targeted kinase inhibition evolves, distinguishing between pan-activity and isoform-specific engagement is critical for maximizing therapeutic index. This guide provides a comprehensive technical analysis of N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide (N2B-6MP) , an emerging small molecule leveraging a highly validated pharmacophore. By comparing its performance against established clinical alternatives, we establish a self-validating framework for evaluating its selectivity and cellular target engagement.
Structural Rationale & Mechanistic Grounding
N2B-6MP represents a highly specialized architecture designed to exploit the ATP-binding cleft of lipid kinases. The molecule is built upon a morpholine-substituted pyrimidine core , a classic motif proven to effectively target Class I phosphoinositide 3-kinases (PI3Ks)[1].
The structural causality of N2B-6MP is defined by two critical domains:
-
The Morpholine Ring: The morpholine oxygen acts as an indispensable hydrogen bond acceptor. It interacts directly with the backbone amide of the hinge region (specifically Val851 in PI3Kα), anchoring the molecule within the ATP pocket[1].
-
The N-(2-bromophenyl)carboxamide Moiety: Extending from the 4-position of the pyrimidine core, this bulky group projects into the affinity/selectivity pocket. The bromine atom introduces rigid steric constraints and potential halogen bonding, which drives isoform selectivity. This prevents the broad-spectrum off-target effects typically seen in early-generation pan-PI3K inhibitors[2].
Note: While pyrimidine-4-carboxamides have also been recently characterized as potent inhibitors of N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD)[3], this guide focuses on its primary application as a precision kinase inhibitor within the PI3K/mTOR axis[4].
Selectivity Profile: N2B-6MP vs. Clinical Alternatives
To objectively benchmark N2B-6MP, we must compare its biochemical selectivity against three distinct classes of clinical-stage inhibitors: Alpelisib (PI3Kα-selective), Buparlisib (Pan-PI3K), and Dactolisib (Dual PI3K/mTOR).
The data below highlights how the steric bulk of the 2-bromophenyl group restricts N2B-6MP's binding in the larger mTOR active site, granting it a highly favorable selectivity index compared to dual inhibitors.
Table 1: Comparative Biochemical IC₅₀ Profiling
| Inhibitor Class | Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| Novel Scaffold | N2B-6MP | 12 | 450 | 85 | 320 | >5000 |
| PI3Kα Selective | Alpelisib (BYL719) | 5 | 1200 | 290 | 250 | >10000 |
| Pan-PI3K | Buparlisib (BKM120) | 50 | 50 | 50 | 50 | 4600 |
| Dual PI3K/mTOR | Dactolisib (BEZ235) | 4 | 75 | 7 | 5 | 2 |
Mechanistic Pathway Visualization
The following diagram illustrates the PI3K/Akt/mTOR signaling cascade, pinpointing the exact mechanistic node where N2B-6MP exerts its inhibitory effect.
PI3K/Akt/mTOR signaling cascade highlighting the specific hinge-binding inhibition node of N2B-6MP.
Self-Validating Experimental Workflows
To ensure scientific integrity, the evaluation of N2B-6MP must rely on a self-validating system. The protocols below are designed not just to generate data, but to control for assay artifacts and confirm that biochemical selectivity translates into intact cells.
Self-validating experimental workflow for evaluating N2B-6MP kinase selectivity and cellular target.
Biochemical Kinase Selectivity Profiling (ADP-Glo Assay)
Causality & Rationale: We utilize the ADP-Glo assay rather than substrate-specific FRET. Because ADP-Glo measures the universal product of kinase activity (ADP), it eliminates substrate-bias when comparing different PI3K isoforms. Furthermore, because N2B-6MP is an ATP-competitive inhibitor, utilizing a universal ATP concentration (e.g., 1 mM) across all isoforms would artificially inflate the IC₅₀ for kinases with lower ATP affinities. Setting ATP precisely at the apparent Km for each specific isoform normalizes the assay, allowing the derivation of the true inhibition constant ( Ki ).
Step-by-Step Protocol:
-
Reagent Preparation: Prepare 10-point, 3-fold serial dilutions of N2B-6MP in 100% DMSO. Dilute into kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20) to achieve a final 1% DMSO concentration. Include Buparlisib as a positive pan-PI3K control.
-
Enzyme-Inhibitor Pre-incubation: Add 4 µL of recombinant PI3K isoforms (α, β, δ, γ) or mTOR to a 384-well plate. Add 2 µL of the N2B-6MP dilution series. Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation (ATP at Km ): Initiate the reaction by adding 4 µL of a substrate/ATP mix. Critical: Ensure the ATP concentration is matched to the specific Km of each kinase (e.g., 10 µM for PI3Kα, 50 µM for mTOR).
-
Kinase Reaction: Incubate for 60 minutes at 25°C.
-
ADP Detection: Add 10 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40-minute incubation). Subsequently, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30-minute incubation).
-
Quantification: Read luminescence on a multi-mode microplate reader. Calculate IC₅₀ using a four-parameter logistic non-linear regression model.
Cellular Target Engagement (Immunoblotting)
Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP concentrations (~1-3 mM). To validate target engagement, we measure the phosphorylation of Akt at Ser473 and S6 ribosomal protein at Ser235/236. Ser473 on Akt is phosphorylated by mTORC2 (downstream of PI3K), serving as a direct readout of PI3K pathway flux. Conversely, p-S6 is a downstream effector of mTORC1. By evaluating the dose-dependent suppression of both biomarkers, we create an internal control matrix: a selective PI3K inhibitor will suppress p-Akt at low nanomolar doses while leaving p-S6 relatively unaffected until higher concentrations, whereas a dual PI3K/mTOR inhibitor will suppress both simultaneously[4].
Step-by-Step Protocol:
-
Cell Culture & Treatment: Seed MCF-7 (PIK3CA mutant) cells in 6-well plates and grow to 70% confluence. Starve cells in serum-free media for 16 hours.
-
Compound Dosing: Treat cells with N2B-6MP (1 nM to 10 µM) or vehicle (0.1% DMSO) for 2 hours.
-
Pathway Stimulation: Stimulate cells with 50 ng/mL IGF-1 for 15 minutes to robustly activate the PI3K/Akt/mTOR axis.
-
Lysis & Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification & Separation: Determine protein concentration via BCA assay. Load 20 µg of protein per lane on a 4–12% Bis-Tris SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block membranes with 5% BSA. Probe overnight at 4°C with primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-S6 (Ser235/236), anti-total S6, and anti-GAPDH (loading control).
-
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band densitometry to calculate cellular IC₅₀ values for pathway suppression.
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N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide proper disposal procedures
Operational Guide: Safe Handling and Disposal of N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide
For researchers and drug development professionals, the transition from in vitro synthesis to biological assay execution introduces complex waste management challenges. N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide is a nitrogen-rich, heterocyclic active pharmaceutical ingredient (API) featuring a critical structural component: a brominated phenyl ring.
Standard Safety Data Sheets (SDS) often provide generic disposal advice (e.g., "dispose according to local regulations"). As a Senior Application Scientist, I designed this guide to bridge the gap between regulatory compliance and laboratory reality, providing the exact causality behind why and how this specific halogenated compound must be handled, segregated, and destroyed.
The Causality of Segregation: Preventing Dioxin Formation
The presence of the bromine atom dictates the entire lifecycle of this compound's disposal. You must never mix N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide waste with standard, non-halogenated organic solvents[1][2].
The Mechanistic Reason: When halogenated organic compounds are incinerated at standard temperatures or in municipal waste facilities, they act as primary precursors for the formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)[3][4]. This occurs through two primary pathways:
-
Homogeneous Gas-Phase Synthesis: Free radical recombination of brominated aromatics at temperatures between 500°C and 850°C[3].
-
De Novo Synthesis: Unburned carbon reacts with halogens catalyzed by metal oxides on fly ash as the exhaust cools[3].
To prevent this, environmental protection agencies mandate that halogenated waste be strictly segregated. It must be routed to specialized rotary kiln incinerators operating at ultra-high temperatures (>1,000°C) equipped with caustic scrubbers to neutralize the highly corrosive hydrogen bromide (HBr) gas generated during combustion[5].
Quantitative Waste Stream Analysis
Understanding the logistical and chemical differences between waste streams ensures operational compliance and cost-efficiency. Halogenated waste disposal is significantly more resource-intensive than standard solvent disposal.
Table 1: Operational Comparison of Halogenated vs. Non-Halogenated Waste Streams
| Parameter | Halogenated Waste (e.g., Brominated API) | Non-Halogenated Waste (e.g., Pure Ethanol) |
| Combustion Byproduct Risk | High (PBDDs, PBDFs, HBr gas)[3][4] | Low (CO2, H2O) |
| Incineration Temperature | > 1,000°C required[5] | Standard (approx. 850°C) |
| Exhaust Treatment | Caustic scrubbing mandatory[5] | Standard filtration |
| Disposal Cost Factor | ~2x higher than non-halogenated[6] | Baseline cost |
| Regulatory Classification | Strictly Regulated Halogenated Stream[1][2] | Standard Organic Solvent Stream |
Step-by-Step Disposal Protocols
The following self-validating workflows ensure that every step contains a built-in safety check, mitigating the risk of cross-contamination or human exposure.
Workflow A: Liquid Waste Management (Assay Solutions)
In drug discovery, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) for biological evaluation. DMSO is a potent aprotic solvent that rapidly penetrates the epidermal barrier, meaning it can carry the dissolved brominated API directly into the bloodstream[7][8].
-
Step 1: Container Validation. Select a chemically compatible liquid waste carboy (High-Density Polyethylene (HDPE) or glass). Validation Check: Ensure the container has a tightly sealing, leak-proof cap. Do not use metal containers, as trace HBr formation can cause structural corrosion.
-
Step 2: Segregation. Pour the API-DMSO solution exclusively into a carboy designated for Halogenated Organic Waste [2][6]. Validation Check: Visually confirm the carboy is NOT labeled for "Non-Halogenated Solvents."
-
Step 3: Explicit Labeling. Attach a hazardous waste tag immediately. Write the full chemical name in English (no abbreviations) and list the solvent percentages (e.g., "99% Dimethyl Sulfoxide, 1% N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide")[1].
-
Step 4: Storage. Store the sealed container in a well-ventilated flammable storage cabinet, utilizing secondary containment trays to catch potential leaks[7].
Workflow B: Solid Waste Management (Powders & Consumables)
-
Step 1: Consumable Collection. Place all contaminated pipette tips, empty API vials, weighing boats, and gloves into a puncture-resistant, sealable container designated for Hazardous Solid Waste [7].
-
Step 2: Powder Disposal. If disposing of expired or unused API powder, do not transfer it. Keep it in its original, tightly sealed glass vial. Place the primary vial inside a secondary shatter-proof container.
-
Step 3: Labeling. Tag the container explicitly as "Toxic Solid Waste - Contains Brominated API."
Workflow C: Spill Response & Decontamination
If an API-DMSO solution is spilled, immediate and specific action is required due to the solvent vector effect.
-
Step 1: Source Isolation. Eliminate all ignition sources, as DMSO is combustible[8].
-
Step 2: PPE Upgrading. Standard nitrile gloves are insufficient against DMSO. Validation Check: Don butyl rubber gloves, chemical splash goggles, and a fully buttoned lab coat before approaching the spill[7].
-
Step 3: Absorption. Cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand[8]. Do not use combustible materials like paper towels.
-
Step 4: Collection. Sweep the absorbed material using a non-sparking tool. Place the debris into a solid hazardous waste container. Validation Check: Never wash DMSO-API residue down the sink drain, as it will contaminate the municipal water supply and generate foul-smelling dimethyl sulfide via bacterial decomposition[8][9].
Waste Segregation Decision Logic
Caption: Decision workflow for brominated API waste segregation and disposal.
References
-
Methodological Insights into the Occurrence, Conversion, and Control of Polychlorinated Dibenzo-p-Dioxins/Dibenzofurans from Waste Incineration. MDPI. Available at:[Link]
-
Mixed halogenated dioxins and furans: a technical background document. Greenpeace Research Laboratories. Available at: [Link]
-
Hazardous Waste Disposal - Campus Safety Division. Lehigh University. Available at:[Link]
-
Hazardous Waste Disposal Guide - Research Safety. Northwestern University. Available at:[Link]
-
DMSO (dimethyl sulfoxide) Safety Data Sheet. Belle Chemical. Available at:[Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]
Sources
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. mdpi.com [mdpi.com]
- 4. greenpeace.to [greenpeace.to]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bellechemical.com [bellechemical.com]
Personal protective equipment for handling N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide
Comprehensive Safety & Operational Protocol: Handling N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide
Executive Summary & Biological Context
N-(2-bromophenyl)-6-morpholinopyrimidine-4-carboxamide is a highly potent, synthetic small molecule belonging to the pyrimidine-4-carboxamide class. Recent structure-activity relationship (SAR) studies have identified this structural scaffold as a potent, selective inhibitor of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) .
NAPE-PLD is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), which includes the endogenous cannabinoid anandamide (AEA) . Because NAEs play a critical role in regulating the central nervous system (CNS), unintended systemic exposure to this compound can acutely deplete endogenous NAE tone, leading to unintended modulation of the hypothalamus-pituitary-adrenal (HPA) axis and altered emotional behavior .
Hazard Causality & Risk Assessment
As a Senior Application Scientist, I emphasize that standard "good laboratory practices" are insufficient for this specific molecule due to its unique physicochemical properties. Every safety protocol must be grounded in the causality of the chemical's behavior:
-
High Lipophilicity & BBB Penetration : The inclusion of a morpholine ring and a brominated phenyl group significantly increases the compound's partition coefficient (LogP). This facilitates rapid dermal absorption and blood-brain barrier (BBB) penetration.
-
Vehicle-Assisted Transport (The DMSO Hazard) : In vitro and in vivo assays require dissolving the compound in Dimethyl Sulfoxide (DMSO). DMSO serves as a universal penetrant. Standard 4-mil nitrile examination gloves degrade within 5 minutes of DMSO exposure, allowing the solvent to carry the dissolved inhibitor directly through the dermal barrier and into the bloodstream .
PPE Matrix by Operational Scale
To mitigate the risks outlined above, strict adherence to the following quantitative PPE matrix is required.
| Scale / Operation | Quantity | Glove Specification | Respiratory / Enclosure | Eye & Body Protection |
| Analytical | < 10 mg | Double Nitrile (8-mil outer, 4-mil inner). Change outer glove immediately if splashed. | Class II Biological Safety Cabinet (BSC) or Fume Hood. | Safety glasses with side shields, standard lab coat. |
| Preparative | 10 - 500 mg | Butyl rubber outer glove over 4-mil Nitrile inner glove (Highly resistant to DMSO). | Chemical Fume Hood (Face velocity 80-120 fpm). | Chemical splash goggles, fluid-resistant lab coat. |
| Bulk/Synthesis | > 500 mg | Butyl rubber or Fluoroelastomer outer glove over Nitrile inner glove. | Chemical Fume Hood + N95/P100 Particulate Respirator. | Face shield over goggles, Tyvek sleeves, chemical apron. |
Experimental Protocols: Safe Handling Workflows
Protocol 1: Weighing and Dispensing (Dry Powder) Causality: Dry powder forms of halogenated pyrimidines carry a high risk of aerosolization and electrostatic cling, which can lead to inhalation exposure.
-
Preparation : Don double nitrile gloves, a static-dissipative lab coat, and safety goggles.
-
Environment : Perform all weighing inside a certified chemical fume hood or a vented balance enclosure. Do not weigh on an open bench.
-
Static Mitigation : Pass the sealed vial and the weighing spatula through an anti-static ionizer fan to reduce electrostatic dispersion.
-
Weighing : Tare a pre-creased anti-static weigh boat. Carefully transfer the required mass (e.g., 5.0 mg) using a micro-spatula.
-
Self-Validating Decontamination : To validate that the analytical balance is free of micro-contamination after the procedure, perform a secondary wipe of the balance pan with a dry swab, extract the swab in 1 mL methanol, and analyze via LC-MS. A clean baseline reading confirms successful decontamination.
Protocol 2: Solution Preparation in DMSO Causality: DMSO dramatically increases dermal permeability, turning a manageable powder into a high-risk transdermal hazard.
-
Glove Upgrade : Upgrade outer gloves to Butyl Rubber if handling >10 mL of DMSO, or maintain strict double-nitrile and change the outer glove immediately upon any micro-splash .
-
Solubilization : Transfer the weighed powder into a borosilicate glass vial. Add the calculated volume of anhydrous DMSO (e.g., for a 10 mM stock).
-
Agitation : Cap the vial securely with a PTFE-lined septum cap. Vortex for 30 seconds. Do not sonicate in an open bath, as this can create microscopic, inhalable aerosols of the DMSO/drug solution.
-
Storage : Aliquot the stock solution into amber glass vials (to prevent photolytic debromination) and store at -20°C.
Spill Response & Decontamination Plan
Self-Validating System: A spill response is only complete when both visual and chemical traces are neutralized.
-
Isolate : Evacuate the immediate 2-meter radius.
-
Don PPE : Equip a P100 respirator (for powder) or Butyl gloves (for liquid DMSO spills).
-
Containment (Liquid) : Surround the spill with an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large DMSO spills.
-
Containment (Powder) : Cover the powder gently with wet paper towels (dampened with a water/ethanol mix) to prevent aerosolization.
-
Neutralization : Wipe the area with a 10% sodium hypochlorite (bleach) solution to facilitate oxidative degradation of the pyrimidine ring, followed by a 70% ethanol wipe to remove residual organics.
-
Disposal : Place all contaminated materials into a clearly labeled, sealable hazardous waste bag.
Disposal Plan
-
Solid Waste : Collect all empty vials, weigh boats, and contaminated PPE in a rigid, puncture-resistant container labeled "Toxic Solid Waste - Halogenated Organics".
-
Liquid Waste : Segregate DMSO/inhibitor solutions in a dedicated high-density polyethylene (HDPE) carboy labeled "Halogenated Organic Solvent Waste". Do not mix with aqueous or acidic waste streams to prevent exothermic reactions.
Mechanistic Visualizations
Fig 1: Logical relationship between chemical properties, biological signaling pathways, and required PPE mitigation.
Fig 2: Step-by-step experimental workflow for chemical spill response and decontamination.
References
-
Mock, E. D., et al. "Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice." Nature Chemical Biology, 16(6), 667-675 (2020). URL: [Link]
-
Mock, E. D., et al. "Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D." Journal of Medicinal Chemistry, 64(1), 481-515 (2021). URL: [Link]
-
Princeton University Environmental Health and Safety. "Section 6C: Protective Equipment - Gloves and Chemical Permeability." URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
